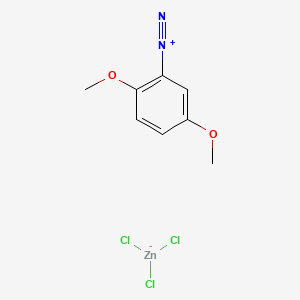
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is a diazonium compound with the molecular formula C8H9N2O2.Cl3Zn . This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Sodium sulfite or hypophosphorous acid can be used as reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or amines.
Substituted Aromatics: Formed through substitution reactions.
Anilines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) has several scientific research applications:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium hexafluorophosphate
Comparison
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is unique due to the presence of the 2,5-dimethoxy substituents, which can influence its reactivity and stability. Compared to other diazonium salts, it may exhibit different reactivity patterns and applications, particularly in the synthesis of specific azo compounds and other aromatic derivatives .
Eigenschaften
CAS-Nummer |
68413-59-2 |
|---|---|
Molekularformel |
C8H9Cl3N2O2Zn |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
2,5-dimethoxybenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C8H9N2O2.3ClH.Zn/c1-11-6-3-4-8(12-2)7(5-6)10-9;;;;/h3-5H,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
RKIQAZLRSVQSSD-UHFFFAOYSA-K |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


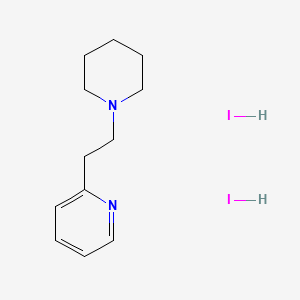

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
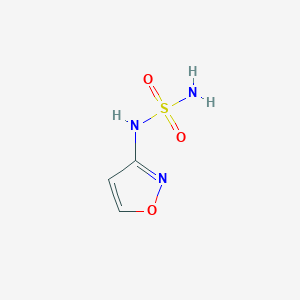
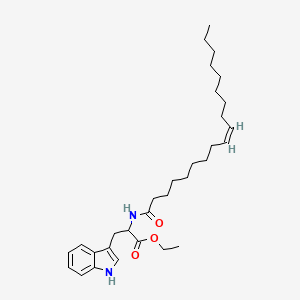
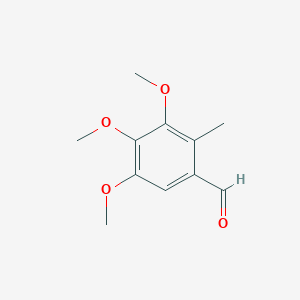


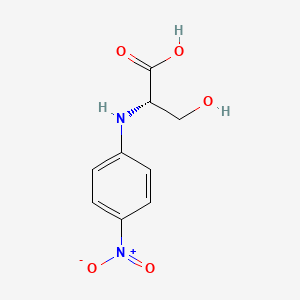
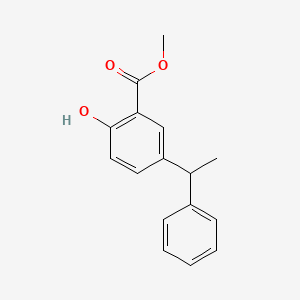

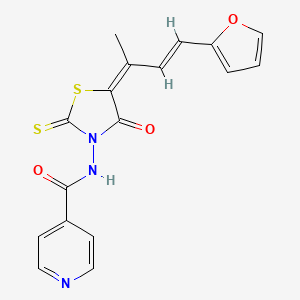

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
